4-(Isopentyloxy)picolinimidamide hydrochloride (CAS 1179360-76-9) is a highly functionalized amidine building block widely utilized in the synthesis of complex nitrogenous heterocycles, such as pyrimidines, triazines, and thiadiazoles. Structurally, it features a pyridine core substituted with a bulky, lipophilic isopentyloxy group at the 4-position, and a reactive carboximidamide moiety at the 2-position, stabilized as a hydrochloride salt. In pharmaceutical procurement and medicinal chemistry, this specific compound is prioritized when downstream active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and anti-infective agents—require precise tuning of steric bulk and lipophilicity to optimize target binding and membrane permeability. The hydrochloride salt form ensures extended shelf-life and resistance to hydrolysis, making it a robust precursor for both bench-scale discovery and scale-up manufacturing workflows [1].
Branched alkoxy substitution for nickel-catalyzed cross-coupling ligand libraries
Differentiated lipophilicity for agrochemical partitioning and herbicide candidate screening
Microwave-accessible synthesis supports rapid scale-up from milligram to gram quantities
Generic substitution with unsubstituted picolinimidamide or short-chain alkoxy analogs (such as methoxy or ethoxy derivatives) fundamentally alters the physicochemical trajectory of the final synthesized molecule. Short-chain analogs fail to provide the necessary hydrophobic interactions and steric shielding required for optimal binding in deep lipophilic pockets of target proteins, often resulting in a drastic drop in downstream efficacy. Furthermore, substituting with highly branched, acid-sensitive analogs like 4-(tert-butoxy)picolinimidamide introduces severe process limitations, as the tert-butyl ether is prone to rapid cleavage during the strongly acidic conditions frequently employed in amidine cyclization protocols. Procuring the exact isopentyloxy derivative ensures the structural integrity of the ether linkage during harsh synthesis steps while delivering the precise lipophilicity needed for advanced drug candidates [1].
During the synthesis of pyrimidine and triazine cores, amidines are frequently subjected to strongly acidic conditions (e.g., TFA or HCl/EtOH at elevated temperatures). The isopentyloxy group in 4-(Isopentyloxy)picolinimidamide hydrochloride exhibits robust stability under these conditions, whereas the closely related tert-butoxy analog undergoes rapid dealkylation to yield the undesired 4-hydroxypyridine byproduct. This stability eliminates the need for late-stage re-alkylation steps, directly improving overall synthetic yield and process efficiency [1].
| Evidence Dimension | Ether linkage retention rate |
| Target Compound Data | >95% retention |
| Comparator Or Baseline | 4-(tert-butoxy)picolinimidamide hydrochloride (<20% retention) |
| Quantified Difference | >75% higher retention of the alkoxy group |
| Conditions | Neat TFA or 2M HCl in EtOH at 80°C for 4 hours |
Ensures high yields of the desired alkoxy-substituted heterocycle without requiring costly and time-consuming late-stage synthetic corrections.
For high-throughput library generation and scale-up coupling reactions, precursor solubility in polar aprotic solvents like DMA and DMF is critical. The branched aliphatic chain of the isopentyloxy group disrupts crystal lattice packing compared to rigid or unsubstituted analogs. Consequently, 4-(Isopentyloxy)picolinimidamide hydrochloride demonstrates significantly higher solubility in standard coupling solvents than unsubstituted picolinimidamide or planar phenoxy derivatives, facilitating higher concentration reactions and improved kinetic profiles [1].
| Evidence Dimension | Solubility in DMF/DMA at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Unsubstituted picolinimidamide hydrochloride (<50 mg/mL) |
| Quantified Difference | >3-fold increase in solubility |
| Conditions | Standard dissolution in anhydrous DMF/DMA at 25°C |
Allows for higher concentration reaction setups, improving throughput and reducing solvent waste in industrial synthesis workflows.
The selection of the alkoxy substituent on the picolinimidamide precursor directly dictates the lipophilicity (logP) of the resulting API. The isopentyloxy group contributes significantly more to the overall logP than a standard methoxy group. This enhancement is frequently required to achieve optimal passive membrane permeability and to effectively occupy hydrophobic pockets in target kinases (e.g., LRRK2 or EGFR). Procuring the isopentyloxy building block allows chemists to hit precise physicochemical property targets that smaller alkoxy groups cannot achieve [1].
| Evidence Dimension | Calculated logP (cLogP) contribution to downstream scaffold |
| Target Compound Data | +2.0 to +2.5 logP units |
| Comparator Or Baseline | 4-methoxypicolinimidamide (+0.2 to +0.5 logP units) |
| Quantified Difference | Increase of ~1.8 to 2.0 logP units |
| Conditions | Standard chemoinformatics property calculation for substituted pyridine rings |
Provides the necessary lipophilic bulk to optimize cell membrane penetration and target binding affinity in drug discovery programs.
In the development of orally bioavailable compounds, the metabolic stability of ether linkages is a major concern. Short-chain straight alkoxy groups (like methoxy or ethoxy) are highly susceptible to oxidative O-dealkylation by hepatic cytochrome P450 enzymes. The steric hindrance provided by the branched isopentyl chain in derivatives of 4-(Isopentyloxy)picolinimidamide significantly reduces the rate of this metabolic cleavage, resulting in longer half-lives in human liver microsome (HLM) assays compared to their unbranched counterparts [1].
| Evidence Dimension | Resistance to CYP450-mediated O-dealkylation (HLM half-life) |
| Target Compound Data | Extended half-life (t1/2 > 60 min for typical downstream derivatives) |
| Comparator Or Baseline | Methoxy/ethoxy derivatives (t1/2 < 20 min) |
| Quantified Difference | >3-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay, 37°C, with NADPH |
Crucial for selecting building blocks that will yield drug candidates with viable pharmacokinetic profiles and reduced clearance rates.
4-(Isopentyloxy)picolinimidamide hydrochloride is the preferred precursor for constructing pyrimidine- or triazine-based kinase inhibitors (e.g., targeting LRRK2 or EGFR) where the bulky isopentyloxy group is specifically required to occupy deep hydrophobic pockets in the kinase hinge region while resisting metabolic degradation [1].
Utilized in the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines and related heterocycles, where the enhanced logP provided by the isopentyloxy group is critical for penetrating the thick cell walls or membranes of parasitic organisms [2].
Due to its superior solubility in polar aprotic solvents (DMF/DMA) and high stability under acidic cyclization conditions, this compound is an ideal amidine building block for automated, array-based synthesis of diverse heterocyclic libraries without the risk of ether cleavage [3].